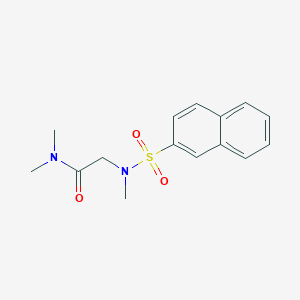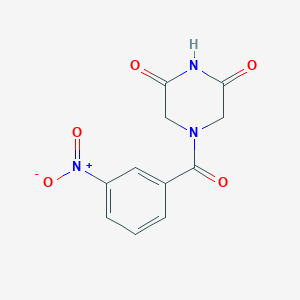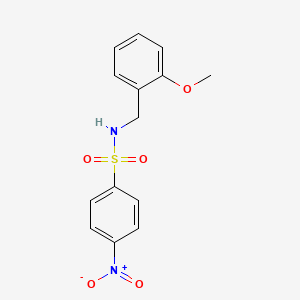
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide” is a compound that contains a benzene ring, a nitro group (-NO2), a sulfonamide group (-SO2NH2), and a methoxybenzyl group (CH2OC6H4CH3). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic core, while the nitro, sulfonamide, and methoxybenzyl groups contribute to the compound’s overall polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is a strong electron-withdrawing group, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, sulfonamide, and methoxybenzyl groups could affect the compound’s solubility, acidity/basicity, and reactivity .Wissenschaftliche Forschungsanwendungen
Psychedelic Research
NBOMe drugs, including “N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide”, are known for their potent psychedelic effects . They are often used in research to understand the mechanisms of psychedelic substances and their effects on the human brain .
Neurotoxicity Studies
The compound has been used in studies exploring neurotoxicity . Research has shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs . This makes it a valuable tool in understanding the neurotoxic effects of these substances .
Pharmacological Research
“this compound” and other NBOMe drugs have high binding affinity for 5-HT 2A/C serotonin receptors . This makes them useful in pharmacological research, particularly in studies related to serotonin and its role in various physiological processes .
Drug Toxicity Profiling
Due to their prevalence in unregulated drug markets, NBOMe drugs are often used in research to understand their toxicity profiles . Despite several reports highlighting cases of acute intoxication, with brain and liver toxicity, their toxicity profile is still poorly understood .
Metabolic and Energetic Studies
Studies have been performed to evaluate the main pathways involved in their toxicity . These include cytotoxicity, oxidative stress, metabolic and energetic studies .
Behavioral Studies
Given their psychoactive properties, “this compound” and other NBOMe drugs are often used in behavioral studies . They can help researchers understand how these substances influence behavior and cognitive function .
Wirkmechanismus
Target of Action
N-(2-methoxybenzyl)-4-nitrobenzenesulfonamide, also known as 25I-NBOMe, is a potent serotonin 5-HT2A/2C receptor agonist . The 5-HT2A/2C receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception .
Mode of Action
As a potent agonist, 25I-NBOMe binds to the 5-HT2A/2C receptors, mimicking the action of serotonin . This binding triggers a series of intracellular events, leading to the activation of various signaling pathways .
Biochemical Pathways
The activation of 5-HT2A/2C receptors by 25I-NBOMe affects several neurotransmitter systems. It has been reported to increase the release of dopamine, serotonin, and glutamate . These changes in neurotransmitter release can alter various brain functions, including mood, cognition, and perception .
Pharmacokinetics
It has been reported that the compound can easily cross the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum (28 ng/ml) and brain tissue (171 ng/g), respectively . The parental compound was still present in the brain 8 h after administration .
Result of Action
The activation of 5-HT2A/2C receptors by 25I-NBOMe leads to a range of effects. It has been associated with hallucinogenic activity . Chronic administration of 25I-NBOMe has been reported to induce tolerance to hallucinogenic activity and produce alterations in neurotransmission . It also affects short-term memory, locomotor function, and anxiety .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its ability to cross the blood-brain barrier and thus its bioavailability . Furthermore, the compound’s stability and efficacy could be influenced by factors such as temperature and pH .
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-14-5-3-2-4-11(14)10-15-22(19,20)13-8-6-12(7-9-13)16(17)18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHGDDUAMORZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)

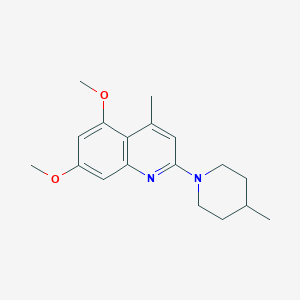
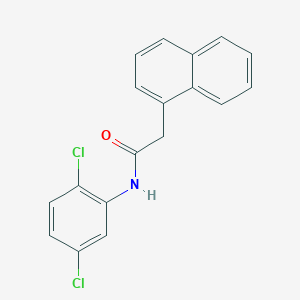
![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B5837351.png)
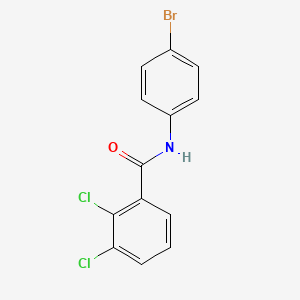
![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)
